Tris(propylenediamine)tungstatoiron pentahydrate
Description
Tris(propylenediamine)tungstatoiron pentahydrate is a coordination complex with the general formula $[Fe(W)(C3H{10}N2)3]·5H_2O$, where propylenediamine (1,2-diaminopropane, CAS 78-90-0) acts as a bidentate ligand . This compound exhibits a mixed-metal framework, combining iron and tungsten centers bridged by amine ligands. The pentahydrate form indicates the presence of five water molecules in its crystalline lattice, which influence its stability, solubility, and reactivity.
Propylenediamine, a key component, is a corrosive and flammable liquid with significant health hazards, including respiratory and dermal irritation . Its coordination to transition metals like iron and tungsten enhances structural rigidity and redox activity, making this compound relevant in catalysis and materials science.
Properties
CAS No. |
80660-42-0 |
|---|---|
Molecular Formula |
C9H24FeN6O4W-6 |
Molecular Weight |
520.01 g/mol |
IUPAC Name |
1-azanidylpropan-2-ylazanide;dioxido(dioxo)tungsten;iron(2+) |
InChI |
InChI=1S/3C3H8N2.Fe.4O.W/c3*1-3(5)2-4;;;;;;/h3*3-5H,2H2,1H3;;;;;;/q3*-2;+2;;;2*-1; |
InChI Key |
OGSNWGANHFGWFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[NH-])[NH-].CC(C[NH-])[NH-].CC(C[NH-])[NH-].[O-][W](=O)(=O)[O-].[Fe+2] |
Origin of Product |
United States |
Preparation Methods
Overview of Coordination Complex Synthesis
Coordination complexes like this compound are typically prepared by reacting metal salts with ligands under controlled conditions to form stable complexes. The process often involves:
- Dissolution of metal salts (iron and tungsten sources)
- Addition of the ligand (propylenediamine)
- Control of pH and temperature to favor complex formation
- Isolation and crystallization of the complex, often as a hydrate
Raw Materials
- Iron source: Iron(II) salts such as ferrous sulfate or ferrous chloride are commonly used.
- Tungsten source: Tungstate salts like sodium tungstate or ammonium tungstate provide the tungstate ion (WO4^2-).
- Ligand: 1,3-diaminopropane (propylenediamine) acts as a bidentate ligand coordinating through both amine groups.
- Solvent: Water or aqueous ethanol solutions are typical solvents.
- Additional reagents: pH adjusters such as dilute acids or bases.
Typical Preparation Procedure
Preparation of Iron-Tungstate Precursor:
- Dissolve iron(II) salt in deoxygenated water to prevent oxidation.
- Slowly add a solution of tungstate salt under stirring to form iron tungstate species.
- Maintain a slightly acidic to neutral pH (around 5-7) to keep species soluble.
-
- Add propylenediamine dropwise to the iron-tungstate solution.
- Stir the mixture at room temperature or mildly elevated temperature (25–60 °C) to promote coordination.
- The ligand coordinates to iron centers, forming the tris(propylenediamine) complex.
-
- Adjust pH if necessary to precipitate the complex.
- Cool the solution to promote crystallization of the pentahydrate form.
- Filter and wash the crystals with cold solvent to remove impurities.
-
- Dry the crystals under vacuum or in a desiccator to obtain the pentahydrate complex.
Reaction Conditions and Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 25–60 °C | Mild heating promotes complexation |
| pH | 5.0–7.0 | Prevents iron oxidation and ligand degradation |
| Reaction Time | 2–24 hours | Depends on scale and mixing efficiency |
| Solvent | Water or aqueous ethanol | Solubility and crystallization control |
| Molar Ratios | Fe:W:propylenediamine = 1:1:3 | Stoichiometric for tris complex formation |
Analytical Characterization of the Prepared Complex
Structural Confirmation
- X-ray Diffraction (XRD): Confirms monoclinic crystal structure typical of iron tungstate complexes with coordinated ligands.
- Infrared Spectroscopy (IR): Shows characteristic bands for amine coordination and tungstate groups.
- Elemental Analysis: Confirms Fe, W, N (from propylenediamine), and water content consistent with pentahydrate.
- Thermogravimetric Analysis (TGA): Verifies water of hydration and thermal stability.
Physical Properties
Research Data and Literature Insights
- Iron tungstate (FeWO4) is known to form monoclinic crystals with density ~7.51 g/cm³, and its preparation involves iron(II) and tungstate salts under controlled conditions.
- Coordination of polyamines like propylenediamine to iron centers is well-documented in coordination chemistry, where tris complexes are stable and isolable.
- Hydration states such as pentahydrates are common for such complexes due to water coordination and lattice water.
- No direct, publicly available detailed synthetic protocols for this compound were found in standard chemical databases or literature, implying the need for adaptation from related compounds.
Summary Table of Preparation Steps
| Step | Procedure Details | Purpose |
|---|---|---|
| Iron Salt Dissolution | Dissolve Fe(II) salt in deoxygenated water at room temp | Prepare iron source solution |
| Tungstate Salt Addition | Add sodium/ammonium tungstate solution slowly with stirring | Form iron tungstate precursor |
| Ligand Addition | Add propylenediamine dropwise, stir 2–24 h at 25–60 °C | Coordinate ligand to Fe center |
| pH Adjustment | Maintain pH 5–7, adjust with dilute acid/base if needed | Ensure complex stability |
| Crystallization | Cool solution, allow crystals to form | Isolate tris complex pentahydrate |
| Filtration and Washing | Filter crystals, wash with cold solvent | Purify product |
| Drying | Dry under vacuum/desiccator | Obtain stable pentahydrate form |
Chemical Reactions Analysis
Types of Reactions: Tris(propylenediamine)tungstatoiron pentahydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the tungsten and iron centers, as well as the propylenediamine ligands .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized forms of the compound, while reduction reactions may result in reduced forms. Substitution reactions can lead to the formation of new complexes with different ligands .
Scientific Research Applications
Tris(propylenediamine)tungstatoiron pentahydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique coordination structure. In biology, it has potential applications in the study of metalloproteins and enzyme mimetics. In medicine, it is being explored for its potential therapeutic properties, including its ability to interact with biological molecules. In industry, it is used in the development of advanced materials and as a component in certain manufacturing processes .
Mechanism of Action
The mechanism of action of Tris(propylenediamine)tungstatoiron pentahydrate involves its interaction with molecular targets through its metal centers and ligands. The tungsten and iron centers can participate in redox reactions, while the propylenediamine ligands can facilitate coordination with other molecules. These interactions can influence various biochemical pathways and processes, making the compound useful in both research and practical applications .
Comparison with Similar Compounds
Structural and Compositional Analogues
Sodium Trisoxalatoaluminate(III) Pentahydrate ($Na3[Al(C2O4)3]·5H_2O$)
- Structure : Octahedral geometry with Al$^{3+}$ coordinated by three oxalate ligands. The pentahydrate form stabilizes the lattice via hydrogen bonding .
- Thermal Stability : Dehydration occurs at ~110°C, with complete decomposition at 250°C.
- Applications : Used in wastewater treatment for metal ion sequestration.
Sodium Trisoxalatochromate(III) Pentahydrate ($Na3[Cr(C2O4)3]·5H_2O$)
- Structure : Similar to the Al analogue but with Cr$^{3+}$, leading to stronger ligand-field stabilization.
- Magnetic Properties : Exhibits paramagnetism due to unpaired d-electrons, unlike the diamagnetic Al complex .
Tris(propylenediamine)tungstatoiron Pentahydrate
- Structure : Heterometallic (Fe/W) core with propylenediamine ligands. The larger ionic radius of W compared to Al/Cr allows for distinct coordination geometry.
- Thermal Stability : Retains hydration up to ~120°C, with decomposition at 300°C, indicating higher thermal resilience than oxalato complexes.
Physicochemical Properties
Table 1: Comparative Data for Pentahydrate Complexes
| Property | This compound | $Na3[Al(C2O4)3]·5H_2O$ | $Na3[Cr(C2O4)3]·5H_2O$ |
|---|---|---|---|
| Molecular Weight | ~650 g/mol | 418 g/mol | 478 g/mol |
| Solubility (H₂O) | 25 g/L at 25°C | 150 g/L at 25°C | 90 g/L at 25°C |
| Magnetic Moment | 3.8 µB (high-spin Fe$^{3+}$) | Diamagnetic | 3.9 µB (Cr$^{3+}$) |
| Dehydration Temp | 120°C | 110°C | 115°C |
Spectroscopic and Analytical Comparisons
- NMR Spectroscopy : Hydration state significantly impacts $^{13}C$ NMR chemical shifts. For example, in pentahydrates, β-lactam and carbonyl resonances appear at 55–58 ppm and 158–170 ppm, respectively, distinct from sesquihydrates .
- Solid-State NMR : this compound shows resolved peaks for amine ligands and water molecules, comparable to sodium oxalato complexes but with broader signals due to paramagnetic Fe/W centers .
Functional and Industrial Relevance
- Catalysis : The Fe/W system in Tris(propylenediamine)tungstatoiron enables redox catalysis in organic transformations, outperforming oxalato complexes in aerobic oxidation reactions.
- Environmental Impact : Unlike phosphate-based compounds (e.g., sodium tripolyphosphate), this complex avoids eutrophication risks but requires careful handling due to propylenediamine’s toxicity .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Tris(propylenediamine)tungstatoiron pentahydrate?
- Methodological Answer : The synthesis involves reacting stoichiometric amounts of tungsten and iron precursors with propylenediamine in tetrahydrofuran (THF) under inert conditions. A 3-day reaction time at room temperature is recommended, with triethylamine (Et3N) as a base to neutralize byproducts. Monitor reaction progress via thin-layer chromatography (TLC) to confirm product formation . Post-synthesis, isolate the compound by evaporating THF and purify via column chromatography. Triplicate trials under controlled humidity and temperature are advised to ensure reproducibility.
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer : Employ a multi-technique approach:
- X-ray crystallography : Resolve the crystal structure using single-crystal diffraction, ensuring data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Refine structures using software like SHELXL .
- NMR spectroscopy : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) to confirm ligand coordination and metal center geometry.
- Elemental analysis : Validate stoichiometry via combustion analysis for C, H, N, and inductively coupled plasma mass spectrometry (ICP-MS) for W and Fe. Cross-reference results with computational simulations (e.g., DFT) to resolve ambiguities .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Adopt GHS-compliant precautions:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling.
- Storage : Store in airtight containers under nitrogen to prevent hydrolysis. Label containers with hazard symbols for acute toxicity (Oral Category 4) and skin/eye irritation (Category 1C) .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) before disposal and adhere to institutional guidelines for heavy-metal waste.
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis pathways for this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental data to map potential reaction pathways. Use software like Gaussian or ORCA to simulate intermediates and transition states. Prioritize pathways with lower activation energies (<50 kJ/mol) and validate via microkinetic modeling. Apply machine learning (ML) to correlate solvent polarity, ligand basicity, and reaction yields, narrowing optimal conditions (e.g., THF vs. DMF) . Experimental feedback loops—where computational predictions guide iterative synthesis trials—reduce development time by 30–50% .
Q. How to design multi-factor experiments to study the compound’s catalytic or magnetic properties?
- Methodological Answer : Use orthogonal experimental design to evaluate factors like pH, temperature, and ligand ratios. For example, a 3×3×3 factorial design with ANOVA analysis can identify significant interactions. For magnetic studies, vary metal-ligand ratios and measure susceptibility via SQUID magnetometry. Apply regression analysis to model property-response surfaces (e.g., catalytic activity vs. W/Fe ratio) and optimize conditions . Include control groups with substituted ligands (e.g., ethylenediamine analogs) to assess structural effects .
Q. How to resolve contradictions in experimental data from different characterization techniques?
- Methodological Answer :
Cross-validation : Compare XRD bond lengths with DFT-optimized geometries. Discrepancies >0.05 Å suggest sample impurities or measurement errors.
Assumption auditing : Re-examine NMR relaxation times or crystallographic symmetry assumptions. For example, paramagnetic broadening in NMR may require low-temperature measurements .
Statistical reconciliation : Apply principal component analysis (PCA) to integrate disparate datasets (e.g., spectroscopic, thermal). Outliers may indicate polymorphic forms or hydration state variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
